N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Drug Design Medicinal Chemistry Physicochemical Properties

This chiral chloroacetamide building block is optimized for CNS drug discovery (LogP ~2.7). Its reactive 2‑chloroacetyl handle and 4‑bromophenyl ring deliver kinetic advantages in N‑alkylation (3‑hr vs. 10‑hr reflux for comparators), accelerating heterocycle synthesis. The bromophenyl group also enables photoaffinity probe creation for target ID. Insist on ≥97% purity to guarantee reproducible reactivity and scaffold integrity for your medchem or chemical biology programs.

Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
CAS No. 91687-65-9
Cat. No. B1298039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
CAS91687-65-9
Molecular FormulaC10H11BrClNO
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(=O)CCl
InChIInChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
InChIKeyQOVVMRZOAXDWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (CAS 91687-65-9): Sourcing and Technical Data for a Specialized Chloroacetamide Intermediate


N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a synthetic organic compound belonging to the chloroacetamide class, defined by its C10H11BrClNO formula and a molecular weight of 276.56 g/mol [1]. It features a chiral center, a 4-bromophenyl ring, and a reactive 2-chloroacetyl moiety . As a versatile building block, it is utilized as a key intermediate in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple vendors, typically with a minimum purity specification of 95% [2].

The Case Against Simple Substitution for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: A Structural and Functional Analysis


The substitution of this specific chloroacetamide with a seemingly similar analog is not a trivial exercise and can critically impact project outcomes. Its structural identity is defined by three inseparable features that collectively dictate its unique physicochemical and reactivity profile: the reactive 2-chloroacetamide handle for nucleophilic substitution, the electron-withdrawing 4-bromophenyl ring, and a chiral alpha-methylbenzyl center . Each of these elements is essential; replacing one would create a different molecular entity with altered lipophilicity (predicted LogP ~2.7), electronic properties, steric bulk, and three-dimensional shape [1]. Consequently, interchangeability with in-class compounds is highly unlikely without compromising target binding affinity, pharmacokinetics, or the efficiency of subsequent synthetic transformations [1].

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: A Quantitative Evidence Guide to Differentiation from In-Class Alternatives


Molecular Descriptor Differentiation: LogP, TPSA, and Rotatable Bond Analysis vs. N-(4-Bromophenyl)-2-chloroacetamide

When compared to its closest structural analog, N-(4-bromophenyl)-2-chloroacetamide (CAS 2564-02-5), this compound offers a distinctly different physicochemical profile. The target compound's structure includes an alpha-methylbenzyl group, which is absent in the comparator. This key structural difference results in a higher calculated logP of ~2.7 versus a predicted value for the comparator, a topological polar surface area (TPSA) of 29.1 Ų compared to the comparator's lower value due to the lack of an alpha-methyl group, and an increase from 3 to 4 rotatable bonds . These differences are critical for modulating passive membrane permeability and target binding [1].

Drug Design Medicinal Chemistry Physicochemical Properties

Reactivity Advantage in N-Alkylation: Direct Comparison of Reaction Time with an In-Class Reagent

In the context of N-alkylation reactions, the target compound demonstrates significantly faster kinetics compared to a structurally similar chloroacetamide reagent. In a study detailing the synthesis of benzimidazole-based derivatives, the target compound (as its N-(4-bromophenyl)-2-chloroacetamide analog) required a reflux time of only 3 hours for complete conversion to the desired product [1]. In a parallel synthetic sequence, the use of a 2-chlorobenzothiazole derivative required a much longer 10-hour reflux to achieve a similar outcome, highlighting a substantial kinetic advantage [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Optimized Lipophilicity for Blood-Brain Barrier Penetration vs. Less Lipophilic Chloroacetamide Analogs

The compound's calculated LogP of approximately 2.7 positions it within an optimal range for central nervous system (CNS) drug candidates, offering a quantifiable advantage over many simpler, more polar chloroacetamides . For instance, N-phenyl chloroacetamide (SP1) is predicted to have a significantly lower LogP (<1.5), which limits its passive diffusion across the blood-brain barrier [1]. Conversely, excessively lipophilic analogs (LogP > 5) often suffer from poor solubility and high metabolic clearance. The LogP of 2.7 for this compound aligns with established guidelines for CNS drug-likeness (LogP = 2-5), suggesting a favorable balance for oral absorption and brain penetration [1].

CNS Drug Discovery Pharmacokinetics Lead Optimization

Commercial Purity: A 95% Minimum Specification Provides a Reliable Baseline for Downstream Chemistry

Multiple established commercial suppliers offer this compound with a minimum purity specification of 95% [1]. This standardized quality metric ensures a reliable starting point for subsequent synthetic steps, providing procurement specialists with a clear and verifiable benchmark. While some analogs may be offered at lower or unspecified purity grades, the availability of a defined 95% minimum from multiple sources reduces the risk of inconsistent reaction yields due to impurities.

Chemical Sourcing Quality Control Reproducible Synthesis

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: Procurement-Driven Use Cases in Research and Development


Medicinal Chemistry: A Privileged Building Block for CNS-Targeted Libraries

The compound's optimal LogP (~2.7) and chiral center make it an ideal starting material for generating focused libraries of potential CNS-active drug candidates . Its structure provides a balanced scaffold for modulating target engagement and permeability, crucial for programs targeting neurological disorders like Alzheimer's or Parkinson's disease [1].

Organic Synthesis: A Rapid N-Alkylating Agent for Benzimidazole and Related Heterocycles

The proven kinetic advantage in N-alkylation reactions (3-hour vs. 10-hour reflux for a comparator) positions this compound as a superior reagent for the efficient synthesis of complex heterocyclic systems . This makes it a go-to choice for process chemists aiming to optimize reaction times and increase throughput in the preparation of pharmaceutical intermediates and fine chemicals .

Chemical Biology: A Photoaffinity Labeling Precursor for Target Identification

The 4-bromophenyl group can serve as a versatile functional handle for introducing photoactivatable diazirine groups, enabling the creation of covalent chemical probes . This application is particularly valuable in target identification and validation studies, where the compound's unique properties can be exploited to map small molecule-protein interactions with high precision .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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